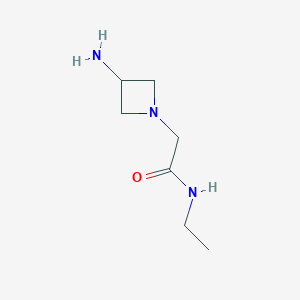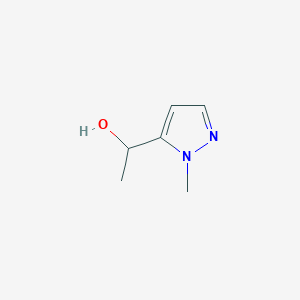
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: . This compound is characterized by its unique structure, which includes an azido group attached to an azetidine ring and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone typically involves the reaction of azetidine with difluorobenzene derivatives under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced techniques such as flow chemistry or continuous processing to ensure efficiency and scalability.
Chemical Reactions Analysis
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the azido group into an amine.
Substitution: Substitution reactions involving the difluorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the azido group.
Substitution: Diverse derivatives of the difluorophenyl group.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing biological activity. The difluorophenyl group may enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: can be compared with other similar compounds, such as:
Azidothymidine (AZT): Used in antiviral therapy, AZT also contains an azido group but differs in its structure and application.
Difluorophenyl derivatives: Other compounds with difluorophenyl groups may have different biological activities and applications.
Uniqueness: The unique combination of the azido group and difluorophenyl moiety in this compound sets it apart from other compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)9(7)10(17)16-4-6(5-16)14-15-13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWJUMRXKBVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)







